2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, triazole, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through the reaction of furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid hydrazide, followed by cyclization with carbon disulfide . The resulting intermediate is then reacted with 2-methoxydibenzofuran-3-yl acetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom of the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the triazole ring could produce dihydrotriazole derivatives.
Scientific Research Applications
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions in enzyme active sites, inhibiting their function . Additionally, the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
Uniqueness
What sets 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide apart from similar compounds is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C26H20N4O4S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H20N4O4S2/c1-32-22-12-18-17-7-2-3-8-20(17)34-21(18)13-19(22)27-24(31)15-36-26-29-28-25(23-9-5-11-35-23)30(26)14-16-6-4-10-33-16/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
QIKMVHMNZWYHHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.